Simiarenol

Catalog No.
S543208
CAS No.
1615-94-7
M.F
C30H50O
M. Wt
426.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Simiarenol

CAS Number

1615-94-7

Product Name

Simiarenol

IUPAC Name

(3R,3aR,5aR,5bS,9S,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C30H50O/c1-19(2)20-9-12-23-27(20,5)15-17-30(8)24-13-10-21-22(11-14-25(31)26(21,3)4)28(24,6)16-18-29(23,30)7/h10,19-20,22-25,31H,9,11-18H2,1-8H3/t20-,22-,23-,24+,25+,27-,28+,29+,30-/m1/s1

InChI Key

XVXPXUMUGATHPD-JMJRLLIOSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Simiarenol; beta-Simiarenol; Simiaren-3beta-ol; UNII-6OU4M247SJ;

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCC(C5(C)C)O)C)C)C)C

Isomeric SMILES

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@@]4([C@@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)C)C)C

The exact mass of the compound Simiarenol is 426.3862 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Simiarenol (CAS 1615-94-7) is a specialized e:b-friedo-hopane-type pentacyclic triterpene utilized primarily as an analytical reference standard and biosynthetic marker in agricultural biotechnology and natural product chemistry. Characterized by its specific five-membered E-ring and a molecular weight of 426.73 g/mol, it serves as a critical biomarker for cuticular wax composition in drought-tolerant monocots, such as sorghum. Unlike more ubiquitous triterpenes like lupeol or beta-amyrin, simiarenol's specific structural conformation and thermal profile (melting point 202–204 °C) make it indispensable for validating oxidosqualene cyclase (OSC) specificity in engineered microbial strains and for precise chromatographic quantification in complex plant extracts[1].

Substituting simiarenol with more common pentacyclic triterpenes, such as lupeol, alpha-amyrin, or oleanolic acid, compromises analytical accuracy in both agricultural phenotyping and synthetic biology. Because simiarenol is the direct product of specific oxidosqualene cyclases (e.g., ZmOSC1) and a primary constituent of specific drought-resistant cuticular waxes, generic lupane or oleanane standards cannot serve as quantitative proxies. Furthermore, in structure-activity relationship (SAR) studies, simiarenol's distinct five-carbon E-ring provides a necessary structural baseline that cannot be replicated by taraxastane-type triterpenes, which exhibit vastly different bioactivity profiles, such as P-glycoprotein modulation [1]. Relying on generic substitutes leads to the misidentification of biosynthetic pathways and the inaccurate quantification of crop resilience markers.

Quantitative Dominance in Cuticular Wax Profiling for Drought Tolerance

In the phenotyping of drought-tolerant monocots, simiarenol emerges as a dominant cuticular wax component, necessitating its use as a specific analytical standard. Quantitative profiling of adult plant leaves demonstrates that simiarenol constitutes up to 11.7% of the total wax composition, significantly outpacing other triterpenoids such as α-amyrin (7.7%) and β-amyrin (6.7%) [1]. Utilizing α-amyrin as a generic proxy would result in a substantial underestimation of the triterpenoid fraction critical to the plant's desiccation resistance.

Evidence DimensionRelative abundance in specific monocot cuticular wax
Target Compound Data11.7% of total wax
Comparator Or Baselineα-amyrin (7.7%) and β-amyrin (6.7%)
Quantified Difference51.9% higher abundance than α-amyrin
ConditionsGC-MS quantification of adult leaf cuticular wax extracts

Procurement of the exact simiarenol standard is essential for agricultural biotech laboratories to accurately quantify drought-resistance biomarkers without analytical bias.

Catalytic Specificity Validation in Engineered Oxidosqualene Cyclases

The validation of engineered microbial strains for triterpene production relies heavily on distinguishing specific cyclase products. When novel oxidosqualene cyclases (OSCs) such as ZmOSC1 from maize are expressed, the catalytic mechanism specifically generates simiarenol alongside hop-17(21)-en-3-ol, rather than the standard lupeol or amyrin products typical of other plant OSCs [1]. Without a high-purity simiarenol standard, differentiating this e:b-friedo-hopane-type cyclization from generic lupane or oleanane pathways via GC-MS or HPLC is analytically impossible.

Evidence DimensionBiosynthetic product specificity
Target Compound DataPrimary cyclization product of ZmOSC1
Comparator Or BaselineLupeol and amyrins (products of standard plant OSCs)
Quantified DifferenceExclusive marker for e:b-friedo-hopane-type cyclization vs lupane/oleanane pathways
ConditionsMicrobial expression of ZmOSC1 and subsequent metabolite profiling

Synthetic biology workflows require simiarenol to confirm the successful integration and catalytic fidelity of specific engineered OSCs.

Thermal and Chromatographic Differentiation for Phytochemical Isolation

In the isolation of bioactive compounds from complex plant matrices, simiarenol exhibits distinct physicochemical properties that dictate downstream processing. Simiarenol crystallizes as white needles with a specific melting point of 202–204 °C and an Rf value of 0.40 (in n-hexane/EtOAc 9/1). In contrast, co-occurring triterpenes like oleanolic acid present drastically different thermal profiles (mp 308–310 °C) and chromatographic mobilities (Rf 0.26 in n-hexane/EtOAc 8/2) [1]. These quantitative differences necessitate the use of simiarenol as a precise retention time and thermal baseline standard during fractionation.

Evidence DimensionMelting point and chromatographic mobility
Target Compound Datamp 202–204 °C; Rf 0.40 (n-hexane/EtOAc 9/1)
Comparator Or BaselineOleanolic acid (mp 308–310 °C; Rf 0.26 in n-hexane/EtOAc 8/2)
Quantified Difference>100 °C difference in melting point; distinct Rf separation
ConditionsSilica gel column chromatography and Kruss M5000 melting point analysis

Accurate procurement of simiarenol ensures reproducible method development for the extraction and purification of specific pentacyclic triterpenes.

Structural Baseline in Multidrug Resistance (MDR) Modulation Assays

Simiarenol serves as a critical structural negative control in pharmacological assays evaluating P-glycoprotein (P-gp) modulation. Due to its specific five-carbon E-ring structure, simiarenol is ineffective at modulating P-gp, showing a Fluorescence Activity Ratio (FAR) near baseline even at concentrations of 40.0 μg/ml. In stark contrast, taraxastane-type triterpenes like 21α-hydroxytaraxasterol demonstrate potent multidrug resistance reversal with a FAR of 100.0 at the same concentration [1]. Utilizing simiarenol allows researchers to quantitatively isolate the importance of E-ring hydroxylation and ring expansion in drug design.

Evidence DimensionP-glycoprotein modulation (Fluorescence Activity Ratio)
Target Compound DataIneffective (FAR ~1.0 at 40.0 μg/ml)
Comparator Or Baseline21α-hydroxytaraxasterol (FAR = 100.0 at 40.0 μg/ml)
Quantified Difference~100-fold difference in FAR activity
ConditionsHuman MDR1 gene-transfected mouse lymphoma cell assay

Procuring simiarenol provides medicinal chemists with an essential structural baseline to validate the efficacy of novel triterpenoid MDR modulators.

Agricultural Phenotyping and Crop Resilience Screening

Directly following its dominance in cuticular waxes, simiarenol is the required analytical standard for quantifying drought tolerance biomarkers in sorghum and other monocots[1].

Synthetic Biology and Pathway Engineering

Based on its specific generation via oxidosqualene cyclases like ZmOSC1, simiarenol is necessary to validate the catalytic specificity of engineered microbial strains producing e:b-friedo-hopane-type triterpenes [2].

Phytochemical Method Development

Given its distinct melting point (202–204 °C) and Rf values, simiarenol is utilized as a chromatographic and thermal reference standard for optimizing the fractionation of complex plant extracts [3].

Structure-Activity Relationship (SAR) Studies in Oncology

As a structural baseline with a five-carbon E-ring, simiarenol is essential for comparative assays evaluating the P-glycoprotein modulation and multidrug resistance reversal of novel triterpenoid derivatives[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

426.386166214 Da

Monoisotopic Mass

426.386166214 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6OU4M247SJ

Other CAS

1615-94-7

Wikipedia

Simiarenol

Dates

Last modified: 08-15-2023
1: Liu X, Zhang B, Chou G, Yang L, Wang Z. [Chemical constituents from Imperata cylindrica]. Zhongguo Zhong Yao Za Zhi. 2012 Aug;37(15):2296-300. Chinese. PubMed PMID: 23189737.
2: Csupor-Löffler B, Hajdú Z, Zupkó I, Molnár J, Forgo P, Vasas A, Kele Z, Hohmann J. Antiproliferative constituents of the roots of Conyza canadensis. Planta Med. 2011 Jul;77(11):1183-8. doi: 10.1055/s-0030-1270714. Epub 2011 Feb 3. PubMed PMID: 21294076.
3: Gunasekera SP, Cordell GA, Farnsworth NR. 3 beta-hydroxy-28-P-coumaroyloxy-lup-20(29)-en-27-oic acid from Caraipa densifolia. J Nat Prod. 1983 Jan;46(1):118-22. PubMed PMID: 6854336.
4: Kwon HC, Choi SU, Lee KR. Phytochemical constituents of Artemisia stolonifera. Arch Pharm Res. 2001 Aug;24(4):312-5. PubMed PMID: 11534763.
5: Ke ZP, Zhang XZ, Ding Y, Cao L, Li N, Ding G, Wang ZZ, Xiao W. [Study on effective substance basis and molecular mechanism of Qigui Tongfeng tablet using network pharmacology method]. Zhongguo Zhong Yao Za Zhi. 2015 Jul;40(14):2837-42. Chinese. PubMed PMID: 26666036.
6: Amin E, Moawad A, Hassan H. Biologically-guided isolation of leishmanicidal secondary metabolites from Euphorbia peplus L. Saudi Pharm J. 2017 Feb;25(2):236-240. doi: 10.1016/j.jsps.2016.06.003. Epub 2016 Jun 22. PubMed PMID: 28344474; PubMed Central PMCID: PMC5355552.
7: Mohanty SK, Swamy MK, Sinniah UR, Anuradha M. Leptadenia reticulata (Retz.) Wight & Arn. (Jivanti): Botanical, Agronomical, Phytochemical, Pharmacological, and Biotechnological Aspects. Molecules. 2017 Jun 19;22(6). pii: E1019. doi: 10.3390/molecules22061019. Review. PubMed PMID: 28629185.
8: Arthur HR, Hui WH. The structure of simiarenol from the Hong Kong species of Rhododendron simiarum. Tetrahedron Lett. 1965 Apr;(14):937-43. PubMed PMID: 5841971.

Explore Compound Types